molecular formula C24H29N3O2 B2420216 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide CAS No. 1206995-96-1

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2420216
CAS No.: 1206995-96-1
M. Wt: 391.515
InChI Key: JJHMPLAWBVRJAP-UHFFFAOYSA-N
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Description

N-(4-(4-(Cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,4-diazepane core, a seven-membered ring structure that is a key pharmacophore in various bioactive molecules . The diazepane ring is functionalized with a cyclopropanecarbonyl group, a structural motif found in several patented therapeutic agents, suggesting potential for targeted protein interactions . The compound's structure is further elaborated with a phenylpropanamide group linked via a phenyl bridge, a design that may confer affinity for specific receptor subtypes. Compounds with similar structural components, such as diazepane and carbonyl groups, have been investigated as inhibitors for various biological targets, including GPCRs (G-protein coupled receptors) and enzymes like TREX1 . As such, this compound serves as a valuable chemical intermediate or a novel chemical entity for high-throughput screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in early drug discovery. It is provided For Research Use Only and is strictly intended for laboratory applications such as in vitro assay development and target validation. Researchers should consult the safety data sheet for proper handling and storage instructions, which typically recommend storage in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(14-7-19-5-2-1-3-6-19)25-21-10-12-22(13-11-21)26-15-4-16-27(18-17-26)24(29)20-8-9-20/h1-3,5-6,10-13,20H,4,7-9,14-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHMPLAWBVRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide, a compound with the molecular formula C25H26N4O3C_{25}H_{26}N_{4}O_{3} and a molecular weight of approximately 430.5 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyclopropanecarbonyl moiety linked to a 1,4-diazepane ring, which is further substituted with a phenyl group and an amide functional group. The structural formula can be represented as follows:

N 4 4 cyclopropanecarbonyl 1 4 diazepan 1 yl phenyl 3 phenylpropanamide\text{N 4 4 cyclopropanecarbonyl 1 4 diazepan 1 yl phenyl 3 phenylpropanamide}

Key Properties:

  • Molecular Weight: 430.5 g/mol
  • LogP: 1.95 (indicating moderate lipophilicity)
  • Polar Surface Area: 50 Ų
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 0

Pharmacological Effects

Recent studies have explored the compound's effects on various biological systems. Notably, its interaction with soluble guanylate cyclase (sGC) has been highlighted due to its implications in cardiovascular health and ocular pressure regulation.

  • Soluble Guanylate Cyclase Activation:
    • The compound has been shown to activate sGC in oxidative stress conditions, which is crucial for restoring cGMP levels in cells. This activity is particularly relevant in the context of elevated intraocular pressure and glaucoma treatment .
  • Antioxidant Properties:
    • Preliminary investigations suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative damage in cellular models .
  • Neuroprotective Effects:
    • There is emerging evidence indicating that this compound may possess neuroprotective qualities, which could be beneficial in neurodegenerative diseases where oxidative stress is a contributing factor .

Study on Ocular Pressure Regulation

A significant study evaluated the effects of the compound on intraocular pressure in cynomolgus monkeys. The findings indicated that administration of the compound resulted in a notable decrease in intraocular pressure over a 24-hour period following a single topical application. This suggests potential therapeutic applications for conditions like glaucoma .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to controls .

Q & A

Basic: What are the key synthetic strategies for preparing N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,4-diazepane core functionalized with a cyclopropanecarbonyl group. Key steps include:

  • Amide coupling : Reacting intermediates like 4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)aniline with 3-phenylpropanoyl chloride under basic conditions (e.g., DIPEA) in anhydrous THF or DCM .
  • Purification : Normal-phase chromatography (e.g., 10% MeOH in DCM) followed by reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) to isolate the final compound, with yields typically ranging from 39% to 56% depending on substituents .
  • Critical parameters : Temperature control (reflux at ~66°C), solvent selection (polar aprotic solvents), and stoichiometric ratios (e.g., 3.0 eq. of DIPEA) to minimize side reactions .

Advanced: How can reaction yields be optimized for analogs with bulky substituents (e.g., trifluoromethyl groups)?

Yields for analogs with bulky groups (e.g., trifluoromethyl) often drop due to steric hindrance. Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd-based) for coupling reactions to improve efficiency .
  • Microwave-assisted synthesis : Accelerating reaction kinetics (e.g., suggests microwave methods enhance efficiency in similar acrylamide syntheses) .
  • Solvent optimization : Switching to high-boiling solvents (e.g., DMF or NMP) to improve solubility of bulky intermediates .

Basic: What spectroscopic methods confirm the compound’s structure?

  • 1H NMR : Key signals include δ 7.3–7.6 ppm (aromatic protons from phenyl and diazepane-attached groups), δ 3.1–3.3 ppm (diazepane CH2 groups), and δ 1.8–2.5 ppm (cyclopropane and propanamide CH2) .
  • MS (LC/MS) : Molecular ion peaks ([M+H]+) around m/z 460–500, depending on substituents .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and cyclopropane C-C (~1000 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data for diazepane-containing analogs?

Discrepancies (e.g., split peaks or unexpected coupling) may arise from:

  • Conformational flexibility : The diazepane ring adopts multiple chair/boat conformations, causing peak splitting. Use variable-temperature NMR to "freeze" conformers and simplify spectra .
  • Impurity profiling : Trace solvents (e.g., DCM or THF) or unreacted intermediates can overlap with target signals. Confirm purity via HPLC with UV/ELSD detection .

Basic: What functional groups influence the compound’s reactivity?

  • Amide group : Susceptible to hydrolysis under acidic/basic conditions. Stabilize by maintaining neutral pH during synthesis .
  • Cyclopropane : Strain-driven reactivity; avoid strong oxidants to prevent ring opening .
  • Diazepane : Basic nitrogen sites can participate in H-bonding or protonation, affecting solubility and biological activity .

Advanced: How to design target-specific analogs for receptor binding studies?

  • Bioisosteric replacement : Substitute the cyclopropanecarbonyl group with trifluoromethyl (as in ) to modulate lipophilicity and binding affinity .
  • Molecular docking : Use X-ray crystallography data (e.g., PDB entries in ) to model interactions with targets like dopamine D3 receptors .
  • SAR analysis : Test analogs with varying phenylpropanamide chain lengths (e.g., pentanamide vs. propanamide) to assess impact on selectivity .

Basic: What are the stability considerations for long-term storage?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyclopropane and amide groups .
  • Moisture control : Use desiccants to avoid hydrolysis of the diazepane ring .

Advanced: How to validate biological activity against off-target receptors (e.g., MMPs)?

  • Kinetic assays : Measure inhibition constants (Ki) using fluorescence-based MMP-2/9 assays (see for similar protocols) .
  • Selectivity profiling : Compare binding affinities across receptor panels (e.g., GPCRs vs. kinases) using radioligand displacement .

Basic: What computational tools predict the compound’s physicochemical properties?

  • LogP calculation : Use ChemDraw or Molinspiration to estimate partition coefficients (~3.5–4.0 for this compound) .
  • pKa prediction : Software like MarvinSuite models the basicity of diazepane nitrogens (pKa ~7.5–8.5) .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the phenylpropanamide chain .

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